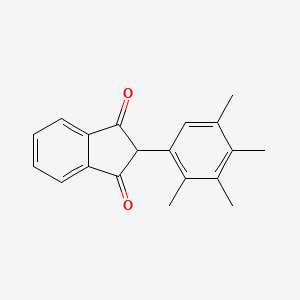
N-(4-fluoro-2-methylphenyl)-3,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluoro-2-methylphenyl)-3,4-dimethylbenzamide, also known as fluconazole, is a synthetic antifungal medication used in the treatment of various fungal infections. It belongs to the azole class of drugs and works by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. Fluconazole is a widely used antifungal agent due to its broad-spectrum activity and low toxicity.
Wirkmechanismus
Fluconazole works by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This leads to the disruption of membrane integrity and ultimately results in fungal cell death.
Biochemical and Physiological Effects:
Fluconazole has been shown to have low toxicity and is generally well-tolerated. However, it may cause liver toxicity in rare cases. It is also known to interact with other medications such as warfarin and can increase the risk of bleeding.
Vorteile Und Einschränkungen Für Laborexperimente
Fluconazole is a widely used antifungal agent due to its broad-spectrum activity and low toxicity. However, its effectiveness may be limited in certain fungal infections and may not be suitable for all patients. In addition, the emergence of drug-resistant fungal strains is a growing concern.
Zukünftige Richtungen
1. Development of new antifungal agents with improved efficacy and reduced toxicity.
2. Investigation of the mechanisms of drug resistance in fungal infections.
3. Identification of new targets for antifungal therapy.
4. Evaluation of combination therapy with N-(4-fluoro-2-methylphenyl)-3,4-dimethylbenzamide and other antifungal agents.
5. Development of new formulations of N-(4-fluoro-2-methylphenyl)-3,4-dimethylbenzamide for improved delivery and efficacy.
In conclusion, N-(4-fluoro-2-methylphenyl)-3,4-dimethylbenzamide is a widely used antifungal agent with broad-spectrum activity and low toxicity. Its mechanism of action involves the inhibition of ergosterol synthesis in fungal cell membranes. While it has proven effective in the treatment of various fungal infections, its effectiveness may be limited in certain cases and drug-resistant strains are a growing concern. Future research should focus on the development of new antifungal agents with improved efficacy and reduced toxicity, as well as the investigation of mechanisms of drug resistance and new targets for antifungal therapy.
Synthesemethoden
The synthesis of N-(4-fluoro-2-methylphenyl)-3,4-dimethylbenzamide involves the condensation of 2,4-dichlorobenzoyl chloride with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in the presence of a base to form 2,4-dichloro-α-(2,4-difluorophenyl)-α-(1H-1,2,4-triazol-1-yl)toluene. This is then reacted with 2,4-dimethylphenylmagnesium bromide in the presence of a catalyst to form N-(4-fluoro-2-methylphenyl)-3,4-dimethylbenzamide.
Wissenschaftliche Forschungsanwendungen
Fluconazole has been extensively studied for its antifungal activity and has been found to be effective in the treatment of various fungal infections such as candidiasis, cryptococcosis, and histoplasmosis. It has also been used in the prophylaxis of fungal infections in immunocompromised patients.
Eigenschaften
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO/c1-10-4-5-13(8-11(10)2)16(19)18-15-7-6-14(17)9-12(15)3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMLWMPGQJUQPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-2-methylphenyl)-3,4-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(2-hydroxy-1-naphthyl)methylene]amino}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5799932.png)
![N-[4-(aminosulfonyl)benzyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5799946.png)
![2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5799950.png)
![1,3-benzodioxole-5-carbaldehyde (3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5799957.png)

![N',N''-[1,4-dioxane-2,3-diylbis(oxy-4,1-phenylene-1-ethyl-1-ylidene)]dinicotinohydrazide](/img/structure/B5799963.png)

![N-(4-{[(acetylamino)carbonothioyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B5799969.png)

![3-(3-chloro-2-buten-1-yl)-1-methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B5799982.png)

![4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)morpholine](/img/structure/B5800002.png)

